5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine
Description
5-(2,2-Difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a saturated pyrrolopyridine core substituted with a 2,2-difluoroethyl group at the 5-position. The octahydro structure confers rigidity and stereochemical complexity, while the difluoroethyl substituent introduces unique electronic and steric properties. Its synthesis typically involves functionalization of the pyrrolopyridine core via alkylation or cross-coupling reactions, though specific protocols for this derivative remain less documented in publicly available literature.
Properties
CAS No. |
1863430-51-6 |
|---|---|
Molecular Formula |
C9H16F2N2 |
Molecular Weight |
190.23 g/mol |
IUPAC Name |
5-(2,2-difluoroethyl)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C9H16F2N2/c10-9(11)6-13-2-1-7-3-12-4-8(7)5-13/h7-9,12H,1-6H2 |
InChI Key |
HUKICEHPPOVBQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2C1CNC2)CC(F)F |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents . This method allows for the selective incorporation of the difluoroethyl group under mild conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of 5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoroethyl group to the desired substrate . The development of efficient and scalable methods for the production of this compound is crucial for its widespread application in various industries.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoroethyl group to other functional groups.
Substitution: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
5-(2,2-Difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique properties make it a potential candidate for drug development, particularly as a bioisostere for other pharmacophores.
Materials Science: Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and resistance to degradation.
Agrochemistry: The compound can be used in the development of new agrochemicals with improved efficacy and environmental profiles.
Mechanism of Action
The mechanism of action of 5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. The difluoroethyl group can modulate the compound’s lipophilicity and hydrogen bonding capabilities, affecting its binding affinity and specificity for target proteins . This modulation can influence various biological pathways, making the compound a valuable tool in drug design and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Effects
A. Pyrrolo[3,4-c]pyridine Derivatives Compounds sharing the pyrrolo[3,4-c]pyridine scaffold (Figure 6, ) exhibit notable activity as HIV-1 IN inhibitors. For example:
- 2-(3-Chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione : Displays IC50 values of 6–22 µM in strand-transfer (ST) assays .
- Methyl 3-(2-(3-chloro-4-fluorobenzyl)-7-hydroxy-5-isopropyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-4-yl)propanoate: Retains potency against raltegravir-resistant mutants (G140S/Q148H, Y143R, N155H), with 10–200-fold lower susceptibility to resistance compared to raltegravir .
Key Differences :
- The 2,2-difluoroethyl group in the target compound may enhance metabolic stability and lipophilicity compared to the chloro-fluorobenzyl or isopropyl substituents in .
B. Pyrrolo[2,3-b]pyridine Derivatives
describes 3,5-disubstituted pyrrolo[2,3-b]pyridines with varied aryl groups (e.g., trifluoromethyl, methoxy, tolyl). These compounds are synthesized via Suzuki-Miyaura coupling and evaluated for structure-activity relationships (SAR):
Comparison with Target Compound :
- The 2,2-difluoroethyl group in the target compound balances lipophilicity and polarity, unlike the purely aromatic substituents in .
- The pyrrolo[3,4-c]pyridine core (target) and pyrrolo[2,3-b]pyridine () differ in ring connectivity, affecting π-π stacking and hydrogen-bonding interactions with biological targets.
HIV-1 Integrase Inhibition :
- The target compound’s scaffold (pyrrolo[3,4-c]pyridine) is validated for IN inhibition, with derivatives in showing low micromolar IC50 values.
- Resistance Mutations: Derivatives like the methyl propanoate analog () maintain efficacy against mutants (e.g., G140S/Q148H) due to flexible substituent interactions, suggesting the difluoroethyl group in the target compound may similarly mitigate resistance .
Antiviral Selectivity :
- Unlike raltegravir, which loses potency against mutants by >100-fold, pyrrolo[3,4-c]pyridine derivatives show <20-fold reductions, indicating a broader resistance profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
